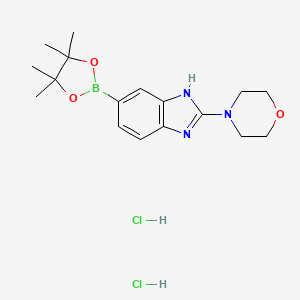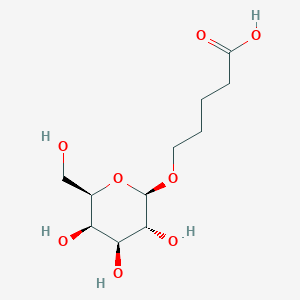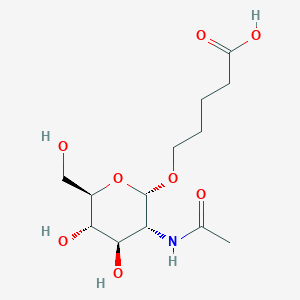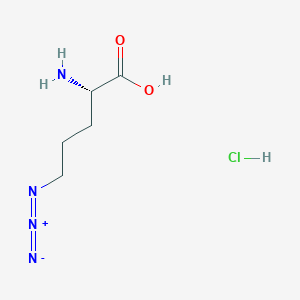
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C14H26N4O8 and its molecular weight is 378.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.17506380 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside has been involved in various synthesis and structural analysis studies. For example, Peikow et al. (2006) synthesized p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and determined its crystal structure through X-ray diffraction, highlighting the intermolecular hydrogen bond within the structure (Peikow et al., 2006). Similarly, Yeung et al. (2009) discussed the synthesis of diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, showcasing the adaptability of these compounds in synthetic procedures (Yeung et al., 2009).
Enzymatic Interaction and Inhibition
The interaction of this compound with enzymes has been a focal point of research. Lameira et al. (2011) analyzed the enzyme O-GlcNAcase's molecular mechanism, which hydrolyzes O-linked 2-acetamido-2-deoxy-β-D-glucopyranoside residues, providing insights into designing new inhibitors (Lameira et al., 2011).
Supramolecular Chemistry and Glycosylation
In the realm of supramolecular chemistry, Hayes et al. (2014) synthesized and analyzed the crystal structure of 1-acetamido-1-deoxy-(4-O-β-d-glucopyranosyl-β-d-glucopyranose), presenting insights into its stacking motifs and interactions (Hayes et al., 2014). Wittmann and Lennartz (2002) explored the activation of sugar oxazolines for the efficient synthesis of β-glycosides, emphasizing mild reaction conditions and high yields (Wittmann & Lennartz, 2002).
Molecular Dynamics and Computational Analysis
Alencar et al. (2012) conducted a computational analysis of the human O-GlcNAcase structure in complex with inhibitors, providing a foundation for the rational design of new inhibitors based on the molecular dynamics and interaction energy calculations (Alencar et al., 2012).
Glycochemistry and Derivatives Synthesis
In the field of glycochemistry, researchers have synthesized and analyzed various derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranoside. For instance, Mukherjee et al. (2003) chemoenzymatically synthesized trisaccharides containing this moiety for potential biological applications (Mukherjee et al., 2003).
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIOTWDNWJXHY-DHGKCCLASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)







![(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid](/img/structure/B6310466.png)
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310471.png)
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310476.png)
